molecular formula C19H26FN3O3 B6021838 4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone

4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone

Cat. No. B6021838
M. Wt: 363.4 g/mol
InChI Key: RVMWKJWFGDUUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone, also known as FMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of various receptors in the brain. This compound has been found to bind to dopamine receptors and modulate their activity, which may explain its therapeutic effects in schizophrenia. In cancer cells, this compound has been found to induce apoptosis by inhibiting the activity of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspases and inhibiting the activity of the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound has been found to reduce the accumulation of amyloid beta plaques and improve cognitive function. In schizophrenia, this compound has been found to modulate the activity of dopamine receptors and improve the symptoms.

Advantages and Limitations for Lab Experiments

4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it easier to design experiments. This compound is also relatively easy to synthesize, which makes it readily available for research. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. This compound is also a potent inhibitor of the PI3K/Akt/mTOR pathway, which may cause off-target effects in some experiments.

Future Directions

There are several future directions for research on 4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Another potential direction is to study the use of this compound in the treatment of other neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone involves the reaction of 2-(4-methoxy-1-piperidinyl)-2-oxoethylamine with 2-fluorobenzylchloride and piperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques. In schizophrenia, this compound has been found to improve the symptoms by modulating the activity of dopamine receptors.

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-3-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3/c1-26-15-6-9-22(10-7-15)18(24)12-17-19(25)21-8-11-23(17)13-14-4-2-3-5-16(14)20/h2-5,15,17H,6-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWKJWFGDUUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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